molecular formula C7H12O3 B11772249 (S)-Ethyl tetrahydrofuran-2-carboxylate

(S)-Ethyl tetrahydrofuran-2-carboxylate

Cat. No.: B11772249
M. Wt: 144.17 g/mol
InChI Key: GQQLWKZRORYGHY-LURJTMIESA-N
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Description

(S)-Ethyl tetrahydrofuran-2-carboxylate is an organic compound that belongs to the class of tetrahydrofuran derivatives It is characterized by a tetrahydrofuran ring substituted with an ethyl ester group at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Ethyl tetrahydrofuran-2-carboxylate can be synthesized through the hydrogenation of furfural derivatives. One common method involves the oxidative esterification of biomass-based furfural into methyl furoate, followed by selective hydrogenation to produce methyl tetrahydrofuran-2-carboxylate. This intermediate can then be converted to this compound through further esterification reactions .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-efficiency hydrogenation catalysts such as Ni-SiO2. These catalysts facilitate the conversion of furfural derivatives under mild reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl tetrahydrofuran-2-carboxylate undergoes various chemical reactions, including:

    Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.

    Esterification: Formation of esters through reaction with alcohols.

    Hydrolysis: Conversion of esters to carboxylic acids and alcohols.

Common Reagents and Conditions

    Hydrogenation: Typically performed using metal catalysts such as Ni or Pd under hydrogen gas.

    Esterification: Involves the use of alcohols and acid catalysts.

    Hydrolysis: Requires acidic or basic conditions to cleave the ester bond.

Major Products Formed

    Hydrogenation: Produces tetrahydrofuran derivatives.

    Esterification: Forms various esters depending on the alcohol used.

    Hydrolysis: Yields carboxylic acids and alcohols.

Scientific Research Applications

(S)-Ethyl tetrahydrofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Ethyl tetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. In hydrogenation reactions, the compound undergoes reduction at the furan ring, facilitated by metal catalysts. The ester group can participate in esterification and hydrolysis reactions, forming new chemical bonds and products .

Comparison with Similar Compounds

(S)-Ethyl tetrahydrofuran-2-carboxylate can be compared with other similar compounds such as:

    Methyl tetrahydrofuran-2-carboxylate: Similar structure but with a methyl ester group.

    Tetrahydrofuran-2-carboxylic acid: Lacks the ester group, existing as a carboxylic acid.

    Ethyl furan-2-carboxylate: Contains a furan ring instead of a tetrahydrofuran ring.

The uniqueness of this compound lies in its specific ester group and tetrahydrofuran ring, which confer distinct chemical properties and reactivity .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (2S)-oxolane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

GQQLWKZRORYGHY-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCO1

Canonical SMILES

CCOC(=O)C1CCCO1

Origin of Product

United States

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